molecular formula C15H17NO4 B12893459 1-(2,5-Dioxopyrrolidin-1-yl)-2-methylpropan-2-yl benzoate

1-(2,5-Dioxopyrrolidin-1-yl)-2-methylpropan-2-yl benzoate

Cat. No.: B12893459
M. Wt: 275.30 g/mol
InChI Key: BBUAKDUHURXYMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Dioxopyrrolidin-1-yl)-2-methylpropan-2-yl benzoate is a synthetic compound characterized by a dioxopyrrolidinyl ester group linked to a 2-methylpropan-2-yl benzoate moiety. The dioxopyrrolidinyl group is a reactive intermediate commonly employed in peptide coupling and prodrug synthesis due to its ability to facilitate acyl transfer reactions.

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

[1-(2,5-dioxopyrrolidin-1-yl)-2-methylpropan-2-yl] benzoate

InChI

InChI=1S/C15H17NO4/c1-15(2,10-16-12(17)8-9-13(16)18)20-14(19)11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3

InChI Key

BBUAKDUHURXYMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1C(=O)CCC1=O)OC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dioxopyrrolidin-1-yl)-2-methylpropan-2-yl benzoate typically involves the esterification of benzoic acid with a suitable alcohol derivative of 2,5-dioxopyrrolidin-1-yl. The reaction is often catalyzed by acidic or basic catalysts under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dioxopyrrolidin-1-yl)-2-methylpropan-2-yl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(2,5-Dioxopyrrolidin-1-yl)-2-methylpropan-2-yl benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,5-Dioxopyrrolidin-1-yl)-2-methylpropan-2-yl benzoate involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. For instance, it may interact with voltage-gated sodium channels or calcium channels, influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares structural homology with other dioxopyrrolidinyl esters, differing primarily in substituent groups. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
1-(2,5-Dioxopyrrolidin-1-yl)-2-methylpropan-2-yl benzoate C₁₅H₁₇NO₅ 291.30 g/mol Benzoate ester, 2-methylpropan-2-yl group High lipophilicity, potential prodrug use
2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate C₂₄H₁₉NO₄ 385.41 g/mol Pyren-1-yl group Enhanced fluorescence, used in imaging
3-Benzyloxy-2-tert-butoxycarbonylaminopropionic acid 2,5-dioxopyrrolidin-1-yl ester C₂₀H₂₇N₂O₆ 391.44 g/mol tert-Butoxycarbonylamino, benzyloxy Peptide synthesis intermediate

Key Observations:

  • Lipophilicity and Bioavailability: The benzoate ester in the target compound likely confers greater lipophilicity compared to the pyrenyl-substituted analogue, which may prioritize fluorescence over membrane permeability .
  • Synthetic Utility: The tert-butoxycarbonylamino (Boc) and benzyloxy groups in the analogue from suggest its use in protected peptide synthesis, whereas the target compound’s simpler structure may favor rapid hydrolysis or conjugation .

Reactivity and Stability

  • Hydrolysis Sensitivity: Dioxopyrrolidinyl esters are typically hydrolytically labile. The benzoate group may stabilize the ester compared to pyrenyl or Boc-protected analogues, altering reaction kinetics in aqueous environments.

Research Findings and Data Limitations

  • Mass Spectrometry Data: While compound 29 () has an observed mass of m/z 519 (M+H), the target compound’s molecular weight (291.30 g/mol) suggests distinct fragmentation patterns, underscoring structural differences .
  • This highlights a gap in comparative efficacy or toxicity studies .

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